2-HYDROXY-5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-3,4-DIHYDROPYRIMIDIN-4-ONE
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Overview
Description
2-HYDROXY-5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps. One common method involves the reaction of 2-methoxyphenylpiperazine with a sulfonyl chloride derivative under basic conditions to form the sulfonyl piperazine intermediate. This intermediate is then reacted with a dihydropyrimidinone derivative in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonyl group may produce a thiol derivative.
Scientific Research Applications
2-HYDROXY-5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-3,4-DIHYDROPYRIMIDIN-4-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-HYDROXY-5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-HYDROXY-4-METHOXYPHENYL SULFONYL PIPERAZINE: Similar structure but with a different substitution pattern.
3,4-DIHYDRO-2-METHOXYPHENYL PIPERAZINE: Lacks the sulfonyl group, leading to different chemical properties.
Uniqueness
2-HYDROXY-5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S/c1-24-12-5-3-2-4-11(12)18-6-8-19(9-7-18)25(22,23)13-10-16-15(21)17-14(13)20/h2-5,10H,6-9H2,1H3,(H2,16,17,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJFDBDWNHKXDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CNC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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